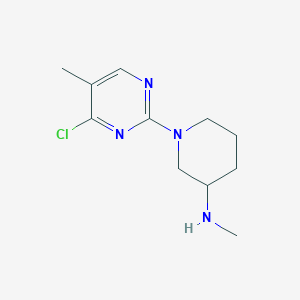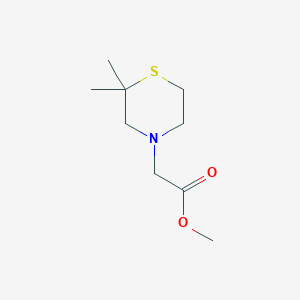
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate typically involves the reaction of 2,2-dimethylthiomorpholine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines or thiols; typically carried out in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Amides or thioesters.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiomorpholine ring and the ester group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would require further investigation through experimental studies.
類似化合物との比較
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate can be compared with other thiomorpholine derivatives, such as:
2,2-Dimethylthiomorpholine: Lacks the ester group, which may result in different chemical reactivity and biological activity.
Methyl 2-(4-methylthiomorpholin-4-yl)acetate: Similar structure but with a different substitution pattern on the thiomorpholine ring, which can affect its properties.
Thiomorpholine-4-carboxylate: Contains a carboxylate group instead of an ester group, leading to different chemical and biological behavior.
特性
分子式 |
C9H17NO2S |
|---|---|
分子量 |
203.30 g/mol |
IUPAC名 |
methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate |
InChI |
InChI=1S/C9H17NO2S/c1-9(2)7-10(4-5-13-9)6-8(11)12-3/h4-7H2,1-3H3 |
InChIキー |
YEWJVJWWOKJDQY-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCS1)CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


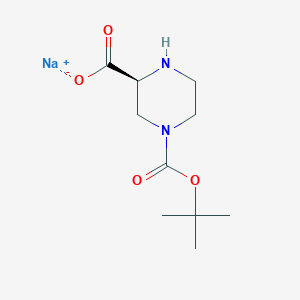
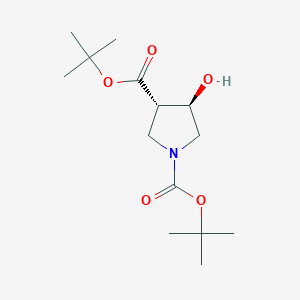
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)

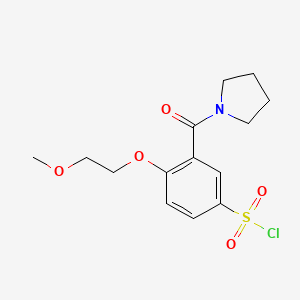

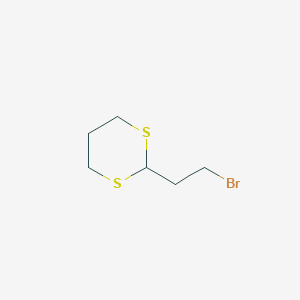
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
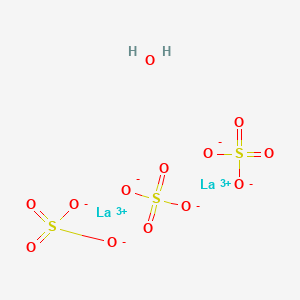
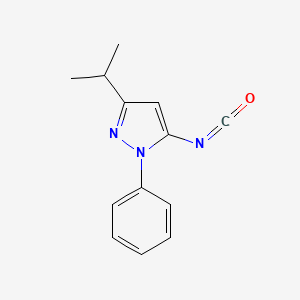
![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
